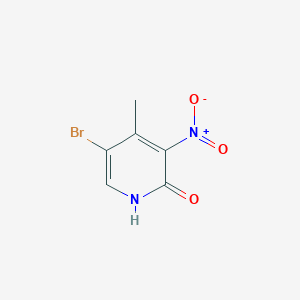

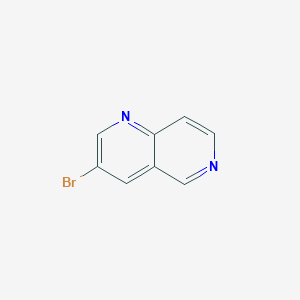

3-Bromo-1,6-naphthyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-1,6-naphthyridine and its derivatives has been explored through various methods. One approach involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of CuBr2, leading to the formation of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines through an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation . Another method includes the chemical modification of pyridine derivatives to synthesize methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine . Additionally, the reductive amination of Schiff's bases has been used to synthesize bromo and methoxy tetrahydro-[2,7]-naphthyridine derivatives . A convenient synthesis of this compound itself has been described, highlighting differences in reactivity between bromo and chloro derivatives .

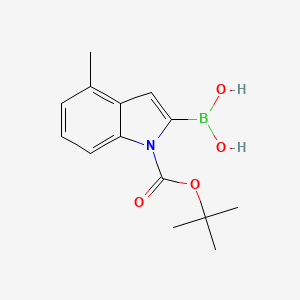

Molecular Structure Analysis

The electronic structure of bromo derivatives of isomeric benzo[h]naphthyridines has been studied using SCF CI PPP methods, providing insights into their wave number, oscillator strength values, and dipole moments. These calculations have been compared with experimental ultraviolet spectroscopy data, showing good correlation and suggesting the potential of these compounds as building blocks for the synthesis of pyridoacridine alkaloids .

Chemical Reactions Analysis

The reactivity of this compound has been investigated in various contexts. For instance, benzo[c][2,7]naphthyridines with bromo substituents undergo regioselective homolytic substitutions, leading to dihydro derivatives and, upon rearomatization, to disubstituted benzo[c][2,7]naphthyridines . Amination reactions with potassium amide in liquid ammonia have been used to obtain amino derivatives of 1,6-naphthyridine, with the intermediacy of didehydro-1,7-naphthyridine being proposed . Moreover, rearrangements during aminations of bromo-1,5-naphthyridines have been observed, likely involving a naphthyridyne intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various spectroscopic techniques. Ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these compounds. For example, the UV spectra of bromo benzo[h]naphthyridines have been compared with those of unsubstituted counterparts, aiding in the understanding of their electronic structures . The IR and NMR spectra of 2-substituted 1,8-naphthyridines have also been reported, providing further details on the substituent effects on the core naphthyridine structure .

Applications De Recherche Scientifique

Recherche Anticancéreuse

3-Bromo-1,6-naphthyridine: a montré des résultats prometteurs dans la recherche anticancéreuse. Des études ont indiqué que les dérivés de la 1,6-naphthyridine présentent des activités anticancéreuses significatives . Les études de relation structure-activité (SAR) et de modélisation moléculaire suggèrent que la fonctionnalisation du noyau naphthyridine peut conduire à des composés ayant une efficacité potentielle contre diverses lignées de cellules cancéreuses.

Applications Antivirales

Ce composé est également exploré pour ses propriétés anti-VIH. L'activité pharmacologique des 1,6-naphthyridines s'étend aux applications antivirales, où elles peuvent inhiber la réplication du virus de l'immunodéficience humaine (VIH), offrant une voie potentielle pour de nouveaux agents thérapeutiques .

Propriétés Antimicrobiennes

Le potentiel antimicrobien de This compound est un autre domaine d'intérêt. Ses dérivés ont été étudiés pour leur capacité à lutter contre les infections microbiennes, ce qui pourrait être crucial dans le développement de nouveaux antibiotiques pour répondre à la préoccupation croissante de la résistance aux antibiotiques .

Applications Agricoles

En agriculture, les dérivés de This compound ont été étudiés pour leur rôle d'agents régulateurs. Par exemple, certaines naphthyridines fonctionnalisées agissent comme des agents régulateurs des hormones sexuelles, ce qui pourrait avoir des implications dans l'élevage et la production agricole .

Efforts Industriels

Les applications industrielles de This compound sont liées à ses propriétés chimiques qui en font un intermédiaire précieux dans la synthèse de molécules plus complexes. Sa réactivité avec d'autres composés peut conduire au développement de nouveaux matériaux ayant les propriétés souhaitées .

Applications Photophysiques

Enfin, les applications photophysiques de This compound sont remarquables. Des études ont montré que certains dérivés de la naphthyridine présentent des propriétés d'émission de lumière bleue, ce qui en fait des candidats pour une utilisation dans des dispositifs optoélectroniques tels que les écrans électroluminescents organiques .

Safety and Hazards

Orientations Futures

The future directions for the study of 3-Bromo-1,6-naphthyridine and its derivatives could involve further exploration of their synthesis methods, as well as a deeper investigation into their biological activities . The wide range of activities makes them a fascinating object of research with prospects for use in therapeutic purposes .

Mécanisme D'action

Target of Action

3-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary targets of this compound are therefore the c-Met kinases, which play a crucial role in the proliferation, survival, and metastasis of cancer cells .

Mode of Action

The compound interacts with its targets, the c-Met kinases, by binding to them and inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell proliferation, survival, and metastasis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving c-Met kinases . These kinases are part of signaling pathways that regulate cellular processes such as cell growth and differentiation, cell migration, and cell survival . By inhibiting the activity of these kinases, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation, survival, and metastasis .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of c-Met kinase activity, disruption of signaling pathways involving these kinases, and inhibition of cancer cell proliferation, survival, and metastasis .

Propriétés

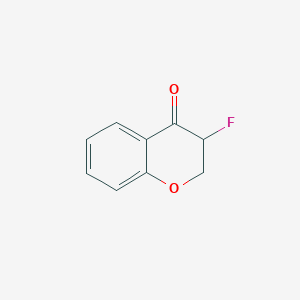

IUPAC Name |

3-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZLHTTXPEKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617821 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17965-73-0 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)